Cas no 1411571-54-4 (6-fluoro-N-(1-methyl-1H-imidazol-2-yl)methylpyridine-3-carboxamide)

6-fluoro-N-(1-methyl-1H-imidazol-2-yl)methylpyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyri dine-3-carboxamide
- 3-Pyridinecarboxamide, 6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]-
- 6-fluoro-N-(1-methyl-1H-imidazol-2-yl)methylpyridine-3-carboxamide
- 1411571-54-4
- 6-Fluoro-N-((1-methyl-1H-imidazol-2-yl)methyl)nicotinamide
- EN300-13190682
- AKOS013295017
- 6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide
-
- インチ: 1S/C11H11FN4O/c1-16-5-4-13-10(16)7-15-11(17)8-2-3-9(12)14-6-8/h2-6H,7H2,1H3,(H,15,17)
- InChIKey: GKDQIESBSWCSAF-UHFFFAOYSA-N
- ほほえんだ: C1=NC(F)=CC=C1C(NCC1N(C)C=CN=1)=O
計算された属性
- せいみつぶんしりょう: 234.09168915g/mol
- どういたいしつりょう: 234.09168915g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 59.8Ų
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Predicted)
- ふってん: 503.8±45.0 °C(Predicted)
- 酸性度係数(pKa): 12.47±0.46(Predicted)
6-fluoro-N-(1-methyl-1H-imidazol-2-yl)methylpyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-13190682-250mg |
6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide |
1411571-54-4 | 95.0% | 250mg |
$607.0 | 2023-09-30 | |
Enamine | EN300-13190682-1.0g |
6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide |
1411571-54-4 | 95% | 1g |
$0.0 | 2023-06-06 | |
Enamine | EN300-13190682-2500mg |
6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide |
1411571-54-4 | 95.0% | 2500mg |
$2408.0 | 2023-09-30 | |
Enamine | EN300-13190682-50mg |
6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide |
1411571-54-4 | 95.0% | 50mg |
$285.0 | 2023-09-30 | |
Enamine | EN300-13190682-1000mg |
6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide |
1411571-54-4 | 95.0% | 1000mg |
$1229.0 | 2023-09-30 | |
Enamine | EN300-13190682-100mg |
6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide |
1411571-54-4 | 95.0% | 100mg |
$426.0 | 2023-09-30 | |
Enamine | EN300-13190682-5000mg |
6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide |
1411571-54-4 | 95.0% | 5000mg |
$3562.0 | 2023-09-30 | |
1PlusChem | 1P028G2J-500mg |
6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide |
1411571-54-4 | 95% | 500mg |
$1248.00 | 2023-12-21 | |
Enamine | EN300-13190682-500mg |
6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide |
1411571-54-4 | 95.0% | 500mg |
$959.0 | 2023-09-30 | |
1PlusChem | 1P028G2J-2.5g |
6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide |
1411571-54-4 | 95% | 2.5g |
$3039.00 | 2023-12-21 |
6-fluoro-N-(1-methyl-1H-imidazol-2-yl)methylpyridine-3-carboxamide 関連文献
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
6-fluoro-N-(1-methyl-1H-imidazol-2-yl)methylpyridine-3-carboxamideに関する追加情報
Recent Advances in the Study of 6-fluoro-N-(1-methyl-1H-imidazol-2-yl)methylpyridine-3-carboxamide (CAS: 1411571-54-4)
The compound 6-fluoro-N-(1-methyl-1H-imidazol-2-yl)methylpyridine-3-carboxamide (CAS: 1411571-54-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound in drug development.
One of the key areas of interest is the compound's interaction with specific biological targets. Preliminary data suggest that 6-fluoro-N-(1-methyl-1H-imidazol-2-yl)methylpyridine-3-carboxamide exhibits high affinity for certain kinase enzymes, which are often implicated in cancer and inflammatory diseases. This has led to a surge in research aimed at optimizing its selectivity and efficacy, with several derivatives currently under preclinical evaluation.
In a recent study published in the Journal of Medicinal Chemistry, researchers employed a combination of X-ray crystallography and molecular docking simulations to explore the binding mode of this compound. The results revealed a unique interaction pattern with the ATP-binding site of the target kinase, providing valuable insights for further structural modifications. These findings are expected to guide the design of next-generation inhibitors with improved therapeutic profiles.
Another noteworthy development is the investigation of the compound's metabolic stability and bioavailability. Pharmacokinetic studies conducted in animal models have demonstrated favorable absorption and distribution properties, although challenges remain in optimizing its half-life and minimizing off-target effects. Researchers are now exploring various formulation strategies, including prodrug approaches and nanoparticle-based delivery systems, to enhance its clinical potential.
Beyond its applications in oncology, 6-fluoro-N-(1-methyl-1H-imidazol-2-yl)methylpyridine-3-carboxamide is also being studied for its potential in treating neurodegenerative disorders. Early-stage research indicates that the compound may modulate key pathways involved in neuroinflammation and oxidative stress, offering a novel therapeutic avenue for conditions such as Alzheimer's and Parkinson's diseases. However, further validation in relevant disease models is required to confirm these preliminary observations.
In conclusion, the growing body of research on 6-fluoro-N-(1-methyl-1H-imidazol-2-yl)methylpyridine-3-carboxamide underscores its versatility and potential as a multifunctional therapeutic agent. While significant progress has been made in understanding its biological activity and pharmacokinetics, ongoing studies are essential to fully realize its clinical applications. The compound's unique chemical structure and promising preclinical data position it as a compelling candidate for future drug development efforts.
1411571-54-4 (6-fluoro-N-(1-methyl-1H-imidazol-2-yl)methylpyridine-3-carboxamide) 関連製品
- 72224-26-1(BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER)
- 1346540-50-8(5-Bromo-2-methylpyridine-3-acetonitrile)
- 1479392-93-2(3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol)
- 238753-38-3(1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione)
- 900641-06-7(N-(4-Sulfamoylphenyl)piperidine-4-carboxamide)
- 878058-03-8(N-(3-acetamidophenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide)
- 1805215-69-3(6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine)
- 882429-52-9(5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde)
- 2920239-36-5((2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid)
- 2227899-67-2((2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane)




